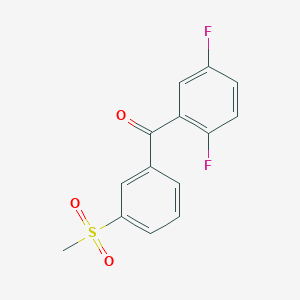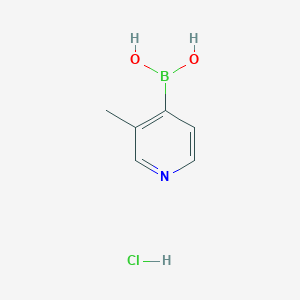
(3-Methylpyridin-4-yl)boronic acid hydrochloride
説明
“(3-Methylpyridin-4-yl)boronic acid” is a chemical compound with the CAS Number: 894808-72-1 . It has a molecular weight of 136.95 and its IUPAC name is 3-methyl-4-pyridinylboronic acid . It is typically stored in an inert atmosphere and under -20C .
Molecular Structure Analysis
The molecular formula of “(3-Methylpyridin-4-yl)boronic acid” is C6H8BNO2 . The InChI code is 1S/C6H8BNO2/c1-5-4-8-3-2-6(5)7(9)10/h2-4,9-10H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving “(3-Methylpyridin-4-yl)boronic acid hydrochloride” are not available, boronic acids are known to be involved in various types of reactions, including Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis
“(3-Methylpyridin-4-yl)boronic acid” is a solid substance .科学的研究の応用
-
Scientific Field: Sensing Applications
- Boronic acids, including “(3-Methylpyridin-4-yl)boronic acid hydrochloride”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications .
- The sensing applications can be homogeneous assays or heterogeneous detection . Detection can be at the interface of the sensing material or within the bulk sample .
- A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .
-
Scientific Field: Biological Labelling, Protein Manipulation and Modification
- The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification .
- An area of particular growth was the interaction of boronic acids with proteins, their manipulation and cell labelling .
- Boronic acid were also used for electrophoresis of glycated molecules .
-
Scientific Field: Therapeutics Development
- Boronic acids are also used in the development of therapeutics .
- For example, 4-Methylpyridine-3-boronic Acid is used in preparation of pyridopyrimidinone derivatives as AHR antagonists useful in the treatment of diseases .
- (2-Methylpyridin-4-yl)boronic Acid is used as a reagent in the preparation of dihydro-phenylquinazlinone derivatives as encephalitic alphaviruses inhibitors useful in the treatment of viral infections .
-
Scientific Field: Synthesis of Pyridinylboronic Acids and Esters
- Pyridinylboronic acids and esters, including “(3-Methylpyridin-4-yl)boronic acid hydrochloride”, are synthesized from pyridinyl halides via a Pd-catalysed cross-coupling reaction .
- This method is generally applied to the synthesis of pyridinylboronic acid pinacol esters .
- The general procedure involves iridium or rhodium-catalyzed borylation of pyridine or substituted pyridines via C-H activation .
-
Scientific Field: Preparation of Pyridopyrimidinone Derivatives
-
Scientific Field: Preparation of Imidazopyridazinyl Compounds
-
Scientific Field: Electrophoresis of Glycated Molecules
-
Scientific Field: Building Materials for Microparticles
-
Scientific Field: Polymers for the Controlled Release of Insulin
-
Scientific Field: Interference in Signalling Pathways
-
Scientific Field: Enzyme Inhibition
-
Scientific Field: Cell Delivery Systems
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
将来の方向性
特性
IUPAC Name |
(3-methylpyridin-4-yl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2.ClH/c1-5-4-8-3-2-6(5)7(9)10;/h2-4,9-10H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOUFMIMHSRFGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)C)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674656 | |
| Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylpyridin-4-yl)boronic acid hydrochloride | |
CAS RN |
1072952-40-9 | |
| Record name | (3-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1420355.png)
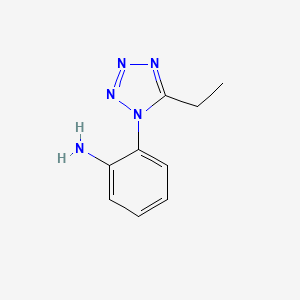
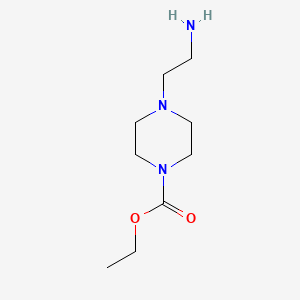
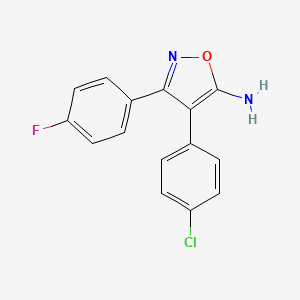
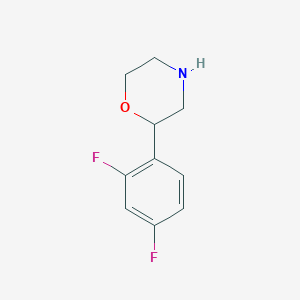
![1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1420364.png)
![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)
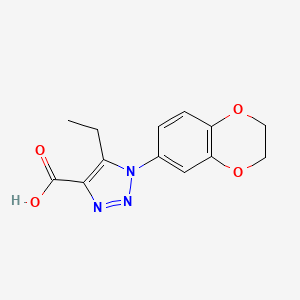
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)
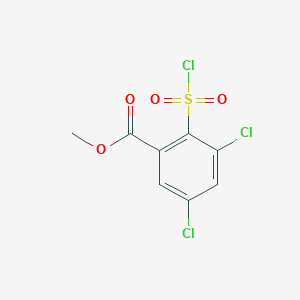
![[1-(2-Methoxy-ethyl)-piperidin-4-yl]-methyl-amine](/img/structure/B1420375.png)
